molecular formula C7H5Cl2N3 B3030658 5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine CAS No. 939979-43-8

5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine

Cat. No. B3030658
CAS RN: 939979-43-8
M. Wt: 202.04
InChI Key: SHZDPXWKNQJIMX-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine is a chemical compound that belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a pyrimidine ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step chemical reactions. For instance, the synthesis of 3-substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines, which are structurally related to this compound, has been achieved by condensation of 3-amino-4-substituted pyrazole with diethyl malonate followed by neutralization of the resulting enol sodium salts . Another approach for synthesizing 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines involves a three-component reaction of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives can be complex and diverse, depending on the substituents attached to the core structure. For example, the crystal structure of a chlorinated and aminized pyrazolopyrimidine derivative has been determined, revealing that it belongs to the triclinic system with specific lattice parameters . Such structural analyses are crucial for understanding the compound's properties and interactions with biological targets.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, leading to a wide range of products. For instance, 3,5-diamino-4-phenylpyrazole, a related compound, can react with different 1,3-dicarbonyl compounds to yield derivatives of 2-aminopyrazolo[1,5-a]pyrimidine . The reactivity of the amino group in these compounds can lead to the formation of Michael addition products or paraionic diazapentalene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. These compounds have been found to exhibit significant biological activities, such as xanthine oxidase inhibition, which is a key factor in the treatment of gout . Some derivatives have also shown antimicrobial activity and potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity . Additionally, certain pyrazolopyrimidine derivatives have been identified as potent and selective antagonists at human adenosine receptors, which are important targets for cardiovascular and neurological disorders .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and chemical properties of pyrazolo[1,5-a]pyrimidines have been extensively studied. For instance, Long, Gerster, and Townsend (1970) detailed the synthesis of derivatives structurally related to nucleoside antibiotics formycin and formycin B, which involved processes like diazotization and oxidation of preformed bicyclic heterocycles (Long, R. A., Gerster, J. F., & Townsend, L., 1970).
  • Additionally, the molecular structure of various pyrazolo[1,5-a]pyrimidines has been determined through X-ray diffractometry and theoretical studies. Frizzo et al. (2009) provided detailed insights into the intermolecular and intramolecular interactions of these compounds (Frizzo, C., Scapin, E., Campos, P. T., Moreira, D. N., & Martins, M., 2009).

Antimicrobial Properties

  • A significant area of research has been the investigation of antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. Deshmukh, Dingore, Gaikwad, and Jachak (2016) synthesized a series of new derivatives and screened them for antimicrobial activity, highlighting the potential of these compounds in addressing microbial resistance (Deshmukh, S. V., Dingore, K., Gaikwad, V., & Jachak, M. J., 2016).

Synthesis of Novel Derivatives and Their Potential Applications

  • Novel derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized for various potential applications. For example, Atta (2011) conducted research on synthesizing novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which could have applications in pharmaceuticals or materials science (Atta, K., 2011).

Biological and Pharmacological Studies

Safety and Hazards

The safety information available indicates that 5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine should be handled with caution. The associated hazard pictograms indicate a GHS07 signal word warning .

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth, differentiation, and survival . By inhibiting specific kinases within this pathway, this compound can alter gene expression patterns and metabolic activities, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular processes and functions, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit specific enzymes and alter cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound has been shown to affect the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism . These interactions can lead to changes in energy production and overall cellular metabolism, highlighting the compound’s potential impact on metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential clinical applications .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-3-10-12-6(9)2-5(8)11-7(4)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZDPXWKNQJIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678356
Record name 5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939979-43-8
Record name 5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939979-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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